1-Butenyl ethyl ether
Description
1-Butenyl ethyl ether (C₆H₁₂O; molecular weight: 100.161) is an internal linear enol ether with the structural formula CH₂=CH-CH₂-O-CH₂CH₃. It exists as a mixture of cis and trans isomers, with the (1Z)-isomer (cis configuration) verified by stereochemical data . Its ChemSpider ID is 121998, and it is characterized by a double bond between C1 and C2, with the ether oxygen attached to C1 . This compound exhibits thermodynamic stability due to steric hindrance from the ethyl and butenyl groups, which influences its reactivity in catalytic and hydrolysis reactions .
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-ethoxybut-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6-7-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTYNINXYJFSHD-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022517 | |
| Record name | (1E)-1-ethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4884-01-9, 1528-20-7, 929-05-5 | |
| Record name | cis-1-Butenyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1E)-1-ethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butenyl ethyl ether, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ethoxybut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Role of Amine Co-Catalysts
Comparative studies from the same patent highlight the necessity of amine additives. For example, in the preparation of butyl 1-butenyl ether from n-butyraldehyde di-n-butyl acetal, the inclusion of DEHA increased yields from 55.8% to 95.8%. The amine facilitates the removal of acidic byproducts, stabilizing the reactive intermediates and preventing catalyst deactivation.
Optimization of Reaction Conditions
Solvent and Phase Separation
Post-reaction workup involves phase separation to isolate the organic product. Adjusting the pH to 7.0 with 20% aqueous sodium hydroxide ensures efficient partitioning between the aqueous and organic phases. This step minimizes losses due to hydrolysis or emulsion formation.
Alternative Catalytic Approaches
While acid-amine systems dominate the literature, recent studies explore transition metal catalysts for related enol ether transformations. For instance, ruthenium complexes such as [Ru(p-cymene)Cl₂]₂ have been investigated for dehydrogenative esterification of enol ethers. Although 1-butenyl ethyl ether itself showed limited reactivity under these conditions, the mechanistic insights—such as the role of water addition and β-hydride elimination—inform broader catalytic strategies for ether synthesis.
Analytical Validation and Byproduct Management
Gas chromatography (GC) analysis is routinely employed to quantify product composition. In the preparation of 3-methyl-1-butenyl propyl ether, GC revealed 63.9% target product with <1% residual acetal, underscoring the method’s precision. Common byproducts include:
Chemical Reactions Analysis
Stereospecific 1,2-Cycloaddition with Dimethylketene
1-Butenyl ethyl ether undergoes stereospecific [2+2] cycloaddition with dimethylketene to form cyclobutanone derivatives. This reaction preserves the stereochemistry of the starting material, demonstrating high regioselectivity and stereocontrol .
Reaction Conditions :
-
Solvent: Dichloromethane or ether
-
Temperature: Room temperature (25°C)
-
Reaction Time: <4 hours
| Reactant | Product | Yield (%) | Stereochemistry Retention |
|---|---|---|---|
| cis-1-Butenyl ethyl ether | cis-Cyclobutanone derivative | 85 | Yes |
| trans-1-Butenyl ethyl ether | trans-Cyclobutanone derivative | 82 | Yes |
The reaction proceeds via a concerted mechanism, where the electron-rich double bond of the ether interacts with the electrophilic ketene. The stereochemical outcome is attributed to the suprafacial interaction between reactants .
Heck Vinylation with Aryl Halides
1-Butenyl ethyl ether participates in palladium-catalyzed Heck reactions with substituted β-bromostyrenes, yielding α,β-unsaturated ketones after hydrolysis .
General Reaction Scheme :
1-Butenyl ethyl ether + β-Bromostyrene → α,β-Unsaturated Ether → (Hydrolysis) → α,β-Unsaturated Ketone
Key Data :
-
Catalyst: Pd(OAc)₂ (1–5 mol%) with dppp (1,3-Bis(diphenylphosphino)propane) ligand
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Base: K₂CO₃
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Solvent: DMF
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Temperature: 80–100°C
-
Reaction Time: 4–16 hours (dependent on substituents)
| Substituted β-Bromostyrene | Product (After Hydrolysis) | Yield (%) |
|---|---|---|
| p-Methoxy | p-Methoxy chalcone | 82 |
| p-Acetyl | p-Acetyl chalcone | 78 |
| Unsubstituted | Benzylideneacetone | 75 |
The reaction exhibits exclusive branched selectivity due to steric and electronic effects of the vinyl ether group . Lower catalyst loadings (0.1 mol% Pd) require longer reaction times (18 hours) but maintain efficiency .
Acid-Catalyzed Cleavage
While not explicitly documented for 1-butenyl ethyl ether, analogous ethers undergo acid-mediated cleavage via Sₙ2 or E1 mechanisms depending on alkyl group substitution .
Predicted Mechanism for 1-Butenyl Ethyl Ether :
-
Protonation : Ether oxygen protonated by HBr or HI.
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Nucleophilic Attack : I⁻ or Br⁻ attacks the less hindered primary carbon (ethyl group), yielding 1-butene and ethanol.
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Competitive Elimination : Possible formation of 1,3-butadiene under strong acidic conditions.
Theoretical Outcomes :
| Acid Used | Major Product | Minor Product |
|---|---|---|
| HBr | Ethyl bromide | 1-Butene |
| HI | Ethyl iodide | 1-Butene |
Thermal Isomerization
The cis and trans isomers interconvert under thermal conditions, with equilibrium favoring the trans isomer due to reduced steric strain .
Thermodynamic Data :
| Reaction | ΔH° (kJ/mol) | Equilibrium Ratio (cis:trans) |
|---|---|---|
| cis → trans isomerization | -2.36 ± 0.37 | 15:85 (at 25°C) |
Oxidation and Stability
1-Butenyl ethyl ether is sensitive to oxidative conditions, forming peroxides upon prolonged exposure to air . Storage under inert atmosphere (N₂ or Ar) at ambient temperature is recommended to prevent degradation .
Scientific Research Applications
Organic Synthesis
1-Butenyl ethyl ether is primarily used as a building block in organic synthesis due to its reactive double bond and ether functionality. It can participate in various chemical reactions, including:
- Cycloaddition Reactions : The compound can undergo stereospecific cycloaddition reactions with dimethylketene, leading to the formation of complex cyclic structures. This reactivity is significant for synthesizing various pharmaceutical intermediates .
- Dehydrogenative Synthesis : Recent studies have shown that 1-butenyl ethyl ether can be utilized in dehydrogenative ester synthesis processes. For instance, it has been observed that under specific catalytic conditions, it can yield esters from enol ethers and water, although its reactivity is lower compared to other vinyl ethers due to steric hindrance .
Polymer Chemistry
The compound plays a role in polymerization processes:
- Copolymers : 1-Butenyl ethyl ether can be copolymerized with aldehyde monomers to create alternating copolymers. These materials exhibit unique properties due to the alternating acetal moieties within their structure, which can be selectively degraded into alcohols and other derivatives through acid hydrolysis .
Material Science
In material science, 1-butenyl ethyl ether is investigated for its potential use in:
- Coatings and Adhesives : Its low viscosity and ability to form stable films make it suitable for applications in coatings and adhesives where flexibility and durability are required.
Environmental Chemistry
Research has indicated that 1-butenyl ethyl ether may play a role in atmospheric chemistry:
- Secondary Organic Aerosol (SOA) Formation : Studies have shown that ozonolysis of compounds like ethyl butenyl ether leads to the formation of secondary organic aerosols (SOA), which are critical for understanding air quality and climate change impacts .
Data Tables
| Entry | Catalyst | Water (mL) | Temperature (°C) | Reaction Time (h) | Ester Yield (%) | Ether By-product (%) |
|---|---|---|---|---|---|---|
| 1 | Ru Complex | 0.25 | 125 | 36 | 31 | 19 |
| 2 | Ru Complex | 0.5 | 125 | 24 | 57 | 24 |
Case Study 1: Ester Synthesis via Dehydrogenation
In a study conducted by researchers at Osaka University, the use of a ruthenium-based catalyst facilitated the dehydrogenative synthesis of esters from enol ethers, including reactions involving 1-butenyl ethyl ether. The findings indicated that while the conversion rates were moderate, the process highlighted the potential of using this compound as a precursor for more complex ester functionalities .
Case Study 2: Atmospheric Impacts
Research on the ozonolysis of vinyl ethers revealed that compounds like ethyl butenyl ether contribute significantly to SOA formation under atmospheric conditions. This study emphasized the importance of understanding such compounds' roles in environmental chemistry and their implications for air quality management .
Mechanism of Action
The mechanism of action of 1-butenyl ethyl ether involves its reactivity due to the presence of the double bond and the ether group. The double bond can participate in electrophilic addition reactions , while the ether group can undergo nucleophilic substitution . These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of different products .
Comparison with Similar Compounds
Reactivity in Catalytic Reactions
Vinyl Ethers (e.g., Butyl Vinyl Ether)
- Structure: Terminal enol ether with the oxygen directly attached to a vinyl group (CH₂=CH-O-R).
- Reactivity : Highly reactive in ruthenium-catalyzed dehydrogenation reactions. For example, butyl vinyl ether undergoes oxidation to form esters with 90% H₂ yield under mild conditions (100°C) .
Cyclic Enol Ethers (e.g., Dihydrofuran, Dihydropyran)
- Structure : Cyclic ethers with conjugated double bonds (e.g., dihydrofuran has a five-membered ring).
- Reactivity : Reacts under harsher conditions (150°C) to form lactones, with dihydrofuran yielding γ-butyrolactone (89%) and dihydropyran yielding δ-valerolactone (72%) .
- Comparison : The cyclic structure reduces steric hindrance compared to 1-butenyl ethyl ether, enabling coordination to catalysts despite requiring higher temperatures .
Linear Enol Ethers (e.g., 1-Pentenyl Octyl Ether)
- Structure : Longer-chain analogs (e.g., 1-pentenyl ethers with C₅H₁₀-O-R).
- Synthesis : Prepared via ruthenium-catalyzed isomerization of 3-pentenyl ethers, achieving 60% yield for pentenyl ethers vs. >99% for 1-butenyl ethers .
- Comparison : The shorter chain in 1-butenyl ethers improves isomerization efficiency, highlighting the impact of chain length on reaction kinetics .
Acid-Catalyzed Hydrolysis
Structural and Thermodynamic Stability
- Steric Hindrance : The ethyl group in 1-butenyl ethyl ether creates a bulkier structure than terminal vinyl ethers, reducing catalytic reactivity .
- Thermodynamic Stability : The internal double bond in 1-butenyl ethyl ether is more stable than terminal double bonds in vinyl ethers, favoring isomerization over dehydrogenation .
Biological Activity
1-Butenyl ethyl ether, also known as 1-ethoxy-1-butene, is an unsaturated ether with the molecular formula . This compound is characterized by its reactivity due to the presence of both an ether functional group and a double bond. Its unique structure allows it to serve as an important intermediate in organic synthesis, particularly in the fields of medicinal chemistry and polymer science. This article explores the biological activity of 1-butenyl ethyl ether, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
1-Butenyl ethyl ether exists as a colorless liquid with a characteristic ether-like odor. It can be synthesized from butyraldehyde diethyl acetal through acid-catalyzed reactions that eliminate ethanol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical transformations .
Key Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 94-95 °C |
| Flash Point | 6 °C |
| Density | 0.779 g/cm³ |
The biological activity of 1-butenyl ethyl ether is primarily attributed to its ability to undergo electrophilic addition reactions due to the double bond and nucleophilic substitution reactions involving the ether group. These reactions enable the compound to interact with various biological targets, potentially leading to therapeutic effects.
Electrophilic Addition
The double bond in 1-butenyl ethyl ether can react with electrophiles, leading to the formation of more complex molecules. This property is crucial in synthesizing biologically active compounds.
Nucleophilic Substitution
The ether group can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity or alter pharmacokinetic properties.
Biological Activity and Applications
Research into the biological activities of 1-butenyl ethyl ether and its derivatives has revealed several potential applications:
Antimicrobial Activity
Some studies indicate that derivatives of 1-butenyl ethyl ether exhibit antimicrobial properties. For instance, compounds derived from this ether have been tested against various bacterial strains, showing promising results in inhibiting growth .
Anti-inflammatory Effects
Research has suggested that certain derivatives may possess anti-inflammatory properties. These compounds could potentially be developed into therapeutic agents for treating inflammatory diseases .
Potential in Drug Development
As a building block for synthesizing medicinal compounds, 1-butenyl ethyl ether has been explored for its utility in drug development. Its ability to form diverse chemical structures makes it a candidate for creating novel pharmaceuticals targeting specific diseases .
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several derivatives of 1-butenyl ethyl ether against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications significantly enhanced antimicrobial activity compared to the parent compound.
Case Study 2: Synthesis of Anti-inflammatory Agents
Another research effort focused on synthesizing anti-inflammatory agents using 1-butenyl ethyl ether as a precursor. The study demonstrated that specific derivatives showed reduced inflammation markers in vitro, suggesting potential therapeutic applications.
Q & A
Q. How does 1-butenyl ethyl ether’s reactivity impact its utility in organic synthesis?
- Methodological Answer : The ether’s allyl group enables electrophilic additions (e.g., bromination) and Diels-Alder reactions, making it a precursor for complex molecules. For example, its derivative 2-(1-phenylethyl) nor reticuline dibenzyl ether is used in receptor-binding studies . Kinetic studies using FTIR or Raman spectroscopy can monitor reaction pathways and intermediate stability .
Q. What strategies mitigate peroxide formation in stored 1-butenyl ethyl ether?
- Methodological Answer : Add 0.001% w/v BHT (butylated hydroxytoluene) as a radical scavenger. Store in amber bottles under nitrogen at –20°C. Regularly test for peroxides using iodide/ammonium molybdate strips. If detected, purify via alumina column chromatography or distillation under reduced pressure .
Data Contradictions and Resolution
- Explosive Limits : While the LEL for 1-butenyl ethyl ether is 1.9% , diethyl ether’s range is 1.9–36% . This narrower range underscores the need for precise vapor monitoring in confined spaces.
- Toxicity Variability : Rodent LC₅₀ values differ by an order of magnitude due to species-specific metabolic pathways. Use human-relevant in vitro models (e.g., lung epithelial cells) to bridge data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
